![molecular formula C18H16BrN3O2 B4520048 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4520048.png)
3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Overview
Description
3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is an organic compound that features a benzimidazole core, a brominated benzamide moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehalogenated compound. Substitution reactions could result in various functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: This compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromobenzamide: A simpler analog with similar brominated benzamide structure.
N-(2-tetrahydrofuran-2-yl)benzimidazole: Shares the benzimidazole and tetrahydrofuran moieties.
2-bromo-N-(tetrahydrofuran-2-yl)benzamide: Another analog with a different substitution pattern.
Uniqueness
3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with multiple targets and undergo diverse chemical reactions .
Biological Activity
3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core , a brominated benzamide moiety , and a tetrahydrofuran ring . Its molecular formula is with a molecular weight of approximately 373.27 g/mol. The presence of the tetrahydrofuran ring may enhance its solubility and biological interactions, making it a promising candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. It may modulate the activity of these targets, leading to alterations in cell signaling pathways and biological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
This compound | A549 | TBD | 2D Assay |
This compound | HCC827 | TBD | 2D Assay |
This compound | NCI-H358 | TBD | 2D Assay |
Note: TBD indicates that specific IC50 values need to be determined through experimental assays.
Antimicrobial Activity
In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Studies on related benzimidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | TBD |
This compound | S. aureus | TBD |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antitumor Activity : A study demonstrated that benzimidazole derivatives showed significant inhibition of cell proliferation in lung cancer models through MTS cytotoxicity assays . The results indicated that structural modifications could enhance potency.
- Antimicrobial Testing : Another investigation evaluated the antimicrobial effects of benzimidazole derivatives using CLSI guidelines on various bacterial strains, revealing promising results for future drug development .
Properties
IUPAC Name |
3-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-12-4-1-3-11(9-12)18(23)20-13-6-7-14-15(10-13)22-17(21-14)16-5-2-8-24-16/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNAKNKGUIIZKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.